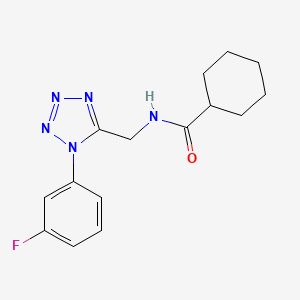
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3-fluorophenyl)-1H-tet
Actividad Biológica
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone with a 1H-tetrazole moiety, which is known for its ability to participate in hydrogen bonding and its potential as a bioisostere for carboxylic acids. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds containing tetrazole rings can act as microtubule destabilizers. For instance, studies on related tetrazole derivatives have shown that they inhibit tubulin polymerization, leading to disorganization of microtubules in cancer cells. This disruption triggers cell cycle arrest and apoptosis, particularly in the G2/M phase of the cell cycle .
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the anticancer activity of compounds similar to this compound. Notably, one study reported that a related compound exhibited potent activity against several cancer cell lines, including SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer), with IC50 values ranging from 0.090 to 0.650 µM . This suggests that the compound may possess significant anticancer properties.
Table 1: Anticancer Activity of Related Tetrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6-31 | SGC-7901 | 0.090 |
| Compound 6-31 | A549 | 0.650 |
| Compound 6-31 | HeLa | 0.250 |
Case Studies
Case Study 1: Microtubule Disruption
In vitro studies demonstrated that this compound disrupts microtubule networks in living cancer cells. This was confirmed through immunofluorescence staining techniques, which showed significant alterations in microtubule organization upon treatment with the compound .
Case Study 2: Apoptosis Induction
Another critical aspect of the compound's biological activity is its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells, indicating its potential as an effective anticancer agent .
Pharmacokinetic Properties
Studies on the pharmacokinetic profile of related tetrazole compounds suggest favorable absorption and distribution characteristics. The introduction of the tetrazole moiety appears to enhance solubility and permeability, which are critical for oral bioavailability .
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-7-4-8-13(9-12)21-14(18-19-20-21)10-17-15(22)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHICUJYNDDCTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














